molecular formula C15H13ClINO2 B11545365 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol

Cat. No.: B11545365
M. Wt: 401.62 g/mol
InChI Key: JYVRVWRQRFHZPP-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol is a complex organic compound belonging to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of chloro, ethyl, hydroxy, imino, and iodo substituents on a phenolic ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol can be achieved through a multi-step process involving the condensation of 5-ethyl-2-hydroxybenzaldehyde with 4-chloro-6-iodoaniline. The reaction typically occurs in an ethanol solution, where the aldehyde and amine are mixed in equimolar amounts and heated under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chloro and iodo substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol involves its ability to form stable complexes with metal ions. The imino and phenolic hydroxyl groups act as coordination sites, allowing the compound to interact with various metal ions. This interaction can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: Lacks the chloro and iodo substituents.

    4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the ethyl and iodo substituents.

    2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]phenol: Lacks the chloro and iodo substituents.

Uniqueness

4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the Schiff base structure enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C15H13ClINO2

Molecular Weight

401.62 g/mol

IUPAC Name

4-chloro-2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C15H13ClINO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3

InChI Key

JYVRVWRQRFHZPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)I)O

Origin of Product

United States

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